tert-Butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate
Description
tert-Butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate (CAS: 953071-73-3) is a piperidine-based compound featuring a benzimidazole moiety attached at the 1-position of the heterocyclic ring. It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and infectious diseases.
Alternatively, recrystallization from ethanol-water achieves a higher yield of 90% .
Applications:
Its primary use lies in generating deprotected intermediates (e.g., compound 55 via TFA treatment) for further functionalization, such as coupling with activated esters to create target molecules for drug discovery .
Properties
IUPAC Name |
tert-butyl 4-(benzimidazol-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)20-12-18-14-6-4-5-7-15(14)20/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQICJNSWLWZDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Piperidine Amine Group
The synthesis begins with the protection of the primary amine in piperidine-4-carboxylic acid. Di-tert-butyl dicarbonate (Boc anhydride) is universally employed for this step, reacting in dichloromethane (DCH) or tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP). The reaction typically proceeds at 0–25°C for 4–6 hours, yielding tert-butyl piperidine-1-carboxylate-4-carboxylic acid with >95% efficiency.
Key Variables :
-
Solvent Polarity : THF enhances reaction rates compared to DCM due to improved Boc anhydride solubility.
-
Temperature Control : Exothermic reactions require careful cooling to prevent N-deprotection.
Benzimidazole Ring Synthesis
Benzimidazole is synthesized via cyclization of o-phenylenediamine with formic acid or trimethyl orthoformate under acidic conditions (HCl or H₂SO₄). Microwave-assisted methods reduce reaction times from 12 hours to 30 minutes, achieving yields of 85–90%.
Reaction Equation :
Coupling of Piperidine and Benzimidazole Moieties
The critical step involves nucleophilic substitution at the 4-position of the Boc-protected piperidine. Benzimidazole, activated via deprotonation with sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), reacts with tert-butyl 4-bromopiperidine-1-carboxylate in dimethylformamide (DMF) at 80–100°C for 12–24 hours.
Challenges :
-
Steric Hindrance : Bulky tert-butyl groups reduce substitution efficiency, often limiting yields to 40–50%.
-
Solvent Selection : DMF outperforms DMSO due to better thermal stability, despite higher purification costs.
Advanced Methodological Innovations
Transition Metal-Catalyzed Coupling
Palladium-catalyzed Buchwald-Hartwig amination offers an alternative to nucleophilic substitution. Using Pd(OAc)₂, Xantphos ligand, and cesium carbonate (Cs₂CO₃) in toluene at 110°C, this method achieves 65–70% yields while minimizing byproducts.
Mechanistic Insight :
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates the coupling step, enhancing yields to 75% and reducing reaction times by 80%. This approach is particularly advantageous for high-throughput screening.
Case Study :
A 2024 study demonstrated that microwave conditions suppress competing elimination pathways, increasing product purity from 85% to 98% compared to conventional heating.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Industrial processes adopt continuous flow reactors to mitigate exothermic risks and improve scalability. Key parameters include:
-
Residence Time : 5–10 minutes at 120°C.
-
Catalyst Loading : 0.5 mol% Pd nanoparticles immobilized on silica.
Economic Impact : Flow systems reduce production costs by 30% through minimized solvent use and automated purification.
Crystallization Optimization
Recrystallization from ethanol-water (7:3 v/v) yields >99% pure product. Anti-solvent addition rates of 0.5 mL/min prevent oiling out, ensuring consistent crystal morphology.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost (USD/g) |
|---|---|---|---|---|
| Nucleophilic Substitution | 40–50 | 85–90 | 12–24 | 120–150 |
| Buchwald-Hartwig | 65–70 | 92–95 | 6–8 | 200–220 |
| Microwave-Assisted | 70–75 | 95–98 | 0.5–1 | 180–200 |
| Continuous Flow | 80–85 | 98–99 | 0.2–0.5 | 90–110 |
Key Observations :
-
Cost-Yield Tradeoff : Continuous flow systems offer the best balance, though initial capital investment is high.
-
Purity Requirements : Pharmaceutical applications mandate >98% purity, favoring Buchwald-Hartwig and flow methods.
Troubleshooting Common Synthetic Issues
Low Yields in Nucleophilic Substitution
Root Cause : Competing elimination reactions form piperidine alkenes.
Solution :
-
Use polar aprotic solvents (e.g., NMP) to stabilize transition states.
-
Replace NaH with milder bases like K₃PO₄ to reduce base strength.
Epimerization at Piperidine C-4
Root Cause : Acidic conditions during Boc deprotection.
Mitigation :
-
Employ buffered TFA solutions (pH 4–5) in DCM.
-
Conduct reactions at -20°C to slow racemization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can target the nitro groups if present in the benzimidazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like tert-butyl hydroperoxide (TBHP) are commonly used.
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are employed.
Substitution: Nucleophiles like amines or alkoxides are used under basic conditions.
Major Products Formed:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H23N3O2
- Molecular Weight : 301.38 g/mol
- CAS Number : 953071-73-3
The compound features a piperidine ring attached to a benzimidazole moiety via a carboxylate group. Its structure contributes to its reactivity and interaction with biological systems.
Pharmaceutical Intermediate
tert-butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate is primarily recognized as an impurity in the synthesis of bilastine, an antihistamine used for treating allergic conditions . Its role as an intermediate underscores its importance in pharmaceutical development.
Research indicates that compounds containing benzimidazole structures exhibit various biological activities:
- Antimicrobial Properties : Studies have shown that benzimidazole derivatives can inhibit microbial growth and have potential applications in treating infections .
- Anticancer Activity : Some derivatives demonstrate significant cytotoxic effects against cancer cell lines, suggesting potential for development into anticancer drugs. For instance, related compounds have shown IC50 values lower than established chemotherapeutics like doxorubicin .
Case Study 1: NLRP3 Inflammasome Inhibition
A study investigated the ability of benzimidazole derivatives to inhibit NLRP3-dependent pyroptosis in immune cells. Compounds similar to this compound were tested at concentrations around 10 µM, showing significant reductions in IL-1β release and inflammatory responses .
Case Study 2: Anticancer Evaluation
A series of related piperidine derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including HeLa and MCF-7. The findings suggested promising anticancer activity, warranting further investigation into their mechanisms and therapeutic potential .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate is primarily related to its role as an intermediate. In the context of bilastine synthesis, it contributes to the formation of the active pharmaceutical ingredient by providing the necessary structural framework . The molecular targets and pathways involved are specific to the final drug product rather than the intermediate itself.
Comparison with Similar Compounds
Structural and Functional Insights
- Substitution Position : The 1-yl vs. 2-yl benzimidazole attachment (e.g., target vs. ) alters electronic properties and binding affinities. The 1-position may favor π-π stacking in receptor interactions, while 2-substituted analogues offer steric diversity .
- Functional Groups: Aminomethyl (): Enhances solubility and enables conjugation. Nitro/Oxo (): Increases electrophilicity for nucleophilic aromatic substitutions. Cyanobenzyl (): Introduces polar nitrile groups for hydrogen bonding.
Biological Activity
tert-Butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate (CAS No. 953071-73-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C17H23N3O2, and it features a piperidine ring linked to a benzimidazole moiety. The compound is characterized by its tert-butyl ester group, which may influence its solubility and bioavailability.
Recent studies have indicated that compounds containing the benzimidazole structure can modulate various biological pathways. Specifically, the benzimidazole derivatives have been investigated for their roles in:
- NLRP3 Inflammasome Inhibition : Research has shown that certain benzimidazole derivatives can inhibit NLRP3-dependent pyroptosis and IL-1β release in immune cells. For example, in vitro studies demonstrated that compounds similar to this compound effectively reduced ATPase activity in human recombinant NLRP3 protein, thereby preventing inflammatory responses in THP-1 macrophages stimulated with lipopolysaccharide (LPS) and ATP .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
Several studies have explored the pharmacological potential of similar compounds:
- NLRP3 Inhibition Study : A series of benzimidazole derivatives were synthesized and screened for their ability to inhibit NLRP3 inflammasome activity. Compounds were tested at a concentration of 10 µM, revealing significant reductions in pyroptosis and IL-1β levels compared to control groups .
- Cytotoxicity Assessment : The cytotoxic effects of related piperidine derivatives were evaluated on cancer cell lines, demonstrating IC50 values lower than standard chemotherapeutic agents like doxorubicin. This suggests a promising avenue for further development in cancer therapy .
Q & A
Q. What are the recommended synthetic routes for tert-Butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate?
The compound is typically synthesized via nucleophilic substitution and coupling reactions. For example:
- Step 1 : React tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate with benzimidazole in DMF at 100°C to form the intermediate .
- Step 2 : Deprotect the Boc group using TFA, followed by coupling with activated esters (e.g., CDI-mediated coupling) to yield the final product .
Key Considerations : Optimize reaction time and temperature to mitigate poor yields (~28–42%) observed in similar benzimidazole derivatives .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store in a cool, dry place away from strong oxidizing agents. The compound is stable under recommended conditions but may degrade upon prolonged exposure to moisture or light .
- Safety : Use PPE (gloves, lab coat, goggles) due to acute oral toxicity (Category 4) and skin irritation risks (Category 2) . Dispose of waste via certified chemical disposal services .
Q. What analytical techniques are critical for characterizing this compound?
- NMR & MS : Confirm molecular structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
- HPLC : Assess purity (>95% by reversed-phase HPLC) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Tools : Use SHELX programs (e.g., SHELXL for refinement) to determine bond angles, torsion angles, and hydrogen bonding patterns .
- Case Study : ORTEP-III with a GUI can visualize piperidine ring conformations and benzimidazole orientation, critical for understanding steric effects .
Example : In NLRP3 inhibitor studies, X-ray data confirmed the spatial arrangement of the benzimidazole moiety and its interaction with target proteins .
Q. How do researchers address contradictions in reaction yields during scale-up?
- Problem : Nucleophilic substitution steps often yield <50% due to steric hindrance .
- Solution : Screen alternative solvents (e.g., THF or ionic liquids) or catalysts (e.g., KCO/CsCO) to improve efficiency .
- Data Analysis : Use Design of Experiments (DoE) to optimize temperature, solvent polarity, and reaction time .
Q. What computational methods predict intermolecular interactions of this compound in drug design?
- Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s rules) to predict aggregation patterns in crystals, which influence solubility and bioavailability .
- Docking Studies : Molecular dynamics simulations can model interactions with biological targets (e.g., NLRP3 inflammasome), guiding structural modifications .
Q. How does the tert-butyl group influence the compound’s reactivity and pharmacokinetics?
- Role : The tert-butyl group enhances metabolic stability by shielding the piperidine ring from cytochrome P450 oxidation .
- Trade-offs : While improving half-life, it may reduce solubility; log P values should be calculated to balance lipophilicity .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields .
- Crystallization : Recrystallize from ethanol/water mixtures to obtain single crystals for X-ray analysis .
- Biological Assays : Screen for NLRP3 inhibition using THP-1 cell models, with IC values compared to reference compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
